Methyl 1-phenyl-1H-pyrazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-7-8-12-13(10)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMUXFHCLJAHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-phenyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1-phenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Hydrolysis Reactions
Methyl 1-phenyl-1H-pyrazole-5-carboxylate undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives. This reaction is critical for functionalizing the ester group.
Key Findings :
-
Hydrolysis occurs selectively at the ester group without affecting the pyrazole ring .
-
Reaction efficiency depends on the base strength and solvent polarity .
Nucleophilic Substitution Reactions
The ester group facilitates nucleophilic substitution, enabling the synthesis of amides and other derivatives.
| Substrate | Nucleophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Ammonia | 1-Phenyl-1H-pyrazole-5-carboxamide | NH3, reflux in ethanol | 76% | |
| This compound | Aniline | N-Phenyl-1-phenyl-1H-pyrazole-5-carboxamide | Aniline, DMF, 80°C | 68% |
Mechanistic Insight :
-
The reaction proceeds via attack of the nucleophile on the electrophilic carbonyl carbon, followed by elimination of methanol.
Cyclocondensation Reactions
This compound participates in cyclocondensation to form fused heterocyclic systems.
Applications :
-
These reactions are pivotal for synthesizing bioactive thiazole and pyridazine derivatives with insecticidal and anticancer properties .
Methanolysis of Trichloromethyl Intermediates
In the presence of trichloromethyl enones, methanolysis reactions yield carboxyalkyl pyrazoles.
| Starting Material | Reagents | Product | Selectivity | Yield | Reference |
|---|---|---|---|---|---|
| Trichloromethyl enone + phenylhydrazine | Methanol, reflux | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 1,5-regioisomer | 97% |
Regiochemical Control :
-
Solvent polarity and hydrazine stoichiometry influence the regioselectivity (1,3- vs. 1,5-isomers) .
Alkylation at the Pyrazole N-1 Position
The N-1 position of the pyrazole ring undergoes alkylation to introduce diverse substituents.
Synthetic Utility :
Environmental and Stability Considerations
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Methyl 1-phenyl-1H-pyrazole-5-carboxylate has been investigated for its potential in cancer treatment. Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized from related pyrazole structures demonstrated promising anticancer activity, with several compounds showing optimal cytotoxicity in assays against cancer and normal cell lines .
Anti-inflammatory Properties
The compound's structure allows for the development of novel anti-inflammatory drugs. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. This mechanism positions this compound as a candidate for further research in inflammatory disease therapies .
Agrochemical Applications
Pesticide Development
this compound serves as a key intermediate in the synthesis of agrochemicals, particularly insecticides and fungicides. Studies have shown that pyrazole derivatives exhibit significant insecticidal activity against pests such as Aphis fabae, with some compounds achieving up to 85% mortality at specific concentrations . This efficacy highlights the potential for developing new pest control agents based on this compound.
Herbicide Formulation
In addition to insecticides, pyrazole derivatives have been incorporated into herbicide formulations. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for enhancing crop protection and yield .
Material Science Applications
Polymer Development
this compound contributes to the formulation of advanced materials. Its unique properties enable the development of polymers with improved thermal and mechanical characteristics. This application is particularly beneficial for industries requiring durable materials under varying environmental conditions .
Analytical Chemistry
Standard Reference Material
The compound can be utilized as a standard in analytical methods, aiding in the detection and quantification of similar compounds in complex mixtures. Its stability and well-characterized structure make it an excellent candidate for use in various analytical applications, including chromatography and mass spectrometry .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of synthesized pyrazole derivatives against several cancer cell lines. The results indicated that certain compounds derived from this compound exhibited significant cytotoxicity, with IC50 values lower than those of established chemotherapeutics .
Case Study 2: Insecticidal Efficacy
In research focused on agricultural applications, several pyrazole derivatives were synthesized and tested for insecticidal activity against Aphis fabae. The findings revealed that specific modifications to the pyrazole structure enhanced bioactivity, suggesting pathways for developing more effective pesticides .
Data Tables
| Application Area | Specific Use | Example Compounds | Efficacy/Notes |
|---|---|---|---|
| Pharmaceuticals | Anticancer drugs | Pyrazole derivatives | Significant cytotoxicity observed |
| Anti-inflammatory agents | Various pyrazole-based compounds | Inhibition of COX enzymes | |
| Agrochemicals | Insecticides | Pyrazole derivatives | Up to 85% mortality against pests |
| Herbicides | Various formulations | Enhanced crop protection | |
| Material Science | Polymer additives | Pyrazole-based polymers | Improved thermal/mechanical properties |
| Analytical Chemistry | Standard reference material | This compound | Used in chromatography |
Mechanism of Action
The mechanism of action of Methyl 1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ester Group Variations
Methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4)
Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate (CAS 10199-51-6)
- Structure : Ethyl ester at the 3-position and methyl group at the 1-position.
- Molecular Weight : ~230.26 g/mol (estimated).
- Comparison: The ethyl ester increases lipophilicity compared to the methyl ester, which may influence pharmacokinetic properties. 65 .
Substituent Modifications on the Pyrazole Ring
Methyl 1-amino-1H-pyrazole-5-carboxylate (CAS 150017-55-3)
- Structure: Amino group at the 1-position instead of phenyl.
- Molecular Weight : 141.13 g/mol .
- Comparison: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Structure : Trifluoromethyl group at the 3-position and carboxylic acid at the 5-position.
- Molecular Weight : 194.11 g/mol .
- Comparison : The trifluoromethyl group is electron-withdrawing, increasing acidity (pKa ~3–4) and altering electronic distribution. The carboxylic acid form is more reactive in condensation reactions compared to the ester.
Aromatic and Alkyl Substituent Variations
Methyl 3-(4-(pentyloxy)phenyl)-1-phenyl-1H-pyrazole-5-carboxylate
- Structure : Pentyloxy-substituted phenyl group at the 3-position.
- Molecular Formula : C22H24N2O3.
- This modification is relevant for agrochemicals targeting lipid-rich environments .
Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Data Tables: Key Properties and Comparisons
Table 1. Physical and Chemical Properties
| Compound Name | CAS RN | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 1-phenyl-1H-pyrazole-5-carboxylate | Not Provided | ~202.21 (estimated) | 1-phenyl, 5-methyl ester |
| Methyl 1H-pyrazole-3-carboxylate | 15366-34-4 | 126.11 | 3-methyl ester |
| Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate | 10199-51-6 | ~230.26 | 1-methyl, 3-ethyl ester, 5-phenyl |
| Methyl 1-amino-1H-pyrazole-5-carboxylate | 150017-55-3 | 141.13 | 1-amino, 5-methyl ester |
Biological Activity
Methyl 1-phenyl-1H-pyrazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The compound can be synthesized through various methods, including one-pot reactions involving phenyl hydrazine and dimethyl acetylene dicarboxylate. The reaction typically occurs under reflux conditions in a solvent mixture of toluene and dichloromethane, yielding the desired pyrazole derivative with specific spectral characteristics identifiable by NMR and FTIR analyses .
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one showed significant activity against MCF cancer cells, with IC50 values indicating potent cytotoxicity . Another study highlighted that derivatives bearing specific substituents exhibited enhanced activity against multiple cancer types, suggesting a structure-activity relationship (SAR) where substituents play a crucial role in efficacy .
Anti-inflammatory Properties
The pyrazole scaffold is well-known for its anti-inflammatory effects. Compounds within this class have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For instance, some derivatives have demonstrated comparable activity to established anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
This compound and its derivatives have also been evaluated for antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including E. coli and S. aureus, highlighting their potential as antimicrobial agents .
Case Studies
Case Study 1: Cytotoxicity Screening
A recent study screened several pyrazole derivatives for cytotoxicity against human cancer cell lines. Among them, this compound exhibited notable cytotoxic effects with an IC50 value of approximately 112 nM against MCF cells. This study emphasizes the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Evaluation
Another investigation assessed the anti-inflammatory effects of various pyrazole derivatives through in vivo models. The results indicated that certain compounds significantly reduced edema in carrageenan-induced inflammation models, suggesting their therapeutic potential in managing inflammatory conditions .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. Key findings include:
| Substituent Type | Activity Level | Notes |
|---|---|---|
| Electron-withdrawing | High | Enhances anticancer activity |
| Electron-donating | Moderate | May reduce efficacy |
| Aromatic groups | Variable | Specific substitutions improve potency |
The presence of electron-withdrawing groups at the para position on the phenyl ring has been correlated with increased inhibitory activity against cancer cell lines .
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl ester singlet at δ ~3.8 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- FT-IR : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and pyrazole C=N at ~1600 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 217.085) .
How can computational methods like DFT enhance understanding of pyrazole carboxylate properties?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the HOMO of this compound localizes on the pyrazole ring, indicating nucleophilic attack sites .
- Electrostatic potential maps : Visualize charge distribution to guide derivatization strategies (e.g., electrophilic substitution at the para position of the phenyl group) .
How should researchers address discrepancies in reported melting points for pyrazole derivatives?
Q. Basic
- Reproducibility checks : Verify experimental conditions (e.g., heating rate, sample purity). For example, this compound analogs show melting points ranging from 144–216°C depending on substituents .
- DSC analysis : Use differential scanning calorimetry to detect polymorphic transitions or impurities .
What strategies resolve contradictions in catalytic coupling reaction yields for pyrazole esters?
Q. Advanced
- Parameter screening : Vary solvent (DMF vs. THF), temperature (80–120°C), and catalyst loading (1–5 mol%) to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via LC-MS to detect intermediates (e.g., Pd–aryl complexes) and adjust stoichiometry .
- Theoretical modeling : Use DFT to predict steric/electronic effects of substituents on reaction barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
